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1-(3,4-dichlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Lipophilicity Drug-likeness Pyrazoloquinoline SAR

1-(3,4-Dichlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901044-33-5) is a fully aromatic, pentacyclic-fused pyrazolo[4,3-c]quinoline derivative bearing a 3,4-dichlorophenyl substituent at N1, a phenyl group at C3, and an ethyl group at C8. The compound has a molecular formula C24H17Cl2N3, a molecular weight of 418.32 g/mol, and is characterized by high lipophilicity (predicted logP = 7.35) and very low aqueous solubility (predicted logSw = -6.72).

Molecular Formula C24H17Cl2N3
Molecular Weight 418.32
CAS No. 901044-33-5
Cat. No. B2722095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dichlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS901044-33-5
Molecular FormulaC24H17Cl2N3
Molecular Weight418.32
Structural Identifiers
SMILESCCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5
InChIInChI=1S/C24H17Cl2N3/c1-2-15-8-11-22-18(12-15)24-19(14-27-22)23(16-6-4-3-5-7-16)28-29(24)17-9-10-20(25)21(26)13-17/h3-14H,2H2,1H3
InChIKeyGGWNKQJCGYGKMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dichlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901044-33-5) – Procurement-Relevant Structural and Physicochemical Profile


1-(3,4-Dichlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901044-33-5) is a fully aromatic, pentacyclic-fused pyrazolo[4,3-c]quinoline derivative bearing a 3,4-dichlorophenyl substituent at N1, a phenyl group at C3, and an ethyl group at C8 . The compound has a molecular formula C24H17Cl2N3, a molecular weight of 418.32 g/mol, and is characterized by high lipophilicity (predicted logP = 7.35) and very low aqueous solubility (predicted logSw = -6.72) . It is commercially available as a screening compound from vendors such as ChemDiv (Compound ID: C350-0130) and is supplied at purities ≥95% . The scaffold belongs to a class of heterocycles investigated for kinase inhibition (HPK1, FLT3), anti-inflammatory activity (NO production inhibition), and adenosine A3 receptor antagonism [1] [2].

Scaffold associated with HPK1/FLT3 dual kinase pathway studies
High lipophilicity and low polar surface area may support intracellular target engagement assays
Distinct N1-3,4-dichlorophenyl & C8-ethyl substitution enables SAR analog comparison

Why Generic Substitution of 1-(3,4-Dichlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline Is Not Scientifically Justified


Within the pyrazolo[4,3-c]quinoline chemotype, even single-atom modifications at the N1-aryl, C3-aryl, or C8 positions can produce orders-of-magnitude differences in lipophilicity, aqueous solubility, and target-binding affinity [1]. The 3,4-dichlorophenyl substitution pattern at N1 imparts a predicted logP of 7.35, which is approximately 0.7 log units higher than the 4-chlorophenyl analog (logP = 6.61) and markedly different from the 3-chloro-4-fluorophenyl variant (logP = 6.61) . This elevated lipophilicity is predicted to profoundly influence passive membrane permeability, plasma protein binding, and nonspecific tissue partitioning [2]. In class-level QSAR analyses, the N1-aryl substituent was identified as a critical determinant of inhibitory potency against LPS-induced NO production in RAW 264.7 macrophages [1]. Consequently, substituting 1-(3,4-dichlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline with a generic analog that lacks the precise 3,4-dichloro arrangement or 8-ethyl group cannot be assumed to preserve the intended chemical biology or pharmacological behavior without explicit head-to-head experimental verification.

N1‑aryl modification Lipophilicity and target binding may shift; direct substitution requires head‑to‑head validation.
C8‑alkyl variation Ethyl vs. H or methyl alters hydrophobic pocket recognition and molecular interaction profiles.
Scaffold subclass mismatch 2‑aryl‑4‑one pyrazolo[4,3‑c]quinolines redirect target selectivity toward adenosine A3, not kinases.

Quantitative Differentiation Evidence for 1-(3,4-Dichlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901044-33-5) vs. Closest Analogs


Enhanced Lipophilicity (logP) vs. Mono-Halogenated and Other Dihalogenated N1-Aryl Analogs

The target compound displays a predicted logP of 7.35, which is 0.74 log units higher than the 4-chlorophenyl analog (logP = 6.61) and 0.74 log units higher than the 3-chloro-4-fluorophenyl analog (logP = 6.61) . Within the pyrazolo[4,3-c]quinoline class, a change of 0.7 log units in lipophilicity has been associated with substantial differences in benzodiazepine receptor binding affinity and anti-inflammatory potency [1] [2].

Lipophilicity (logP)
Data to verify
ΔlogP ≈ +0.74 vs. 4‑Cl and 3‑Cl‑4‑F analogs
May support membrane partitioning assay design
Computed logP; experimental confirmation advised
Lipophilicity Drug-likeness Pyrazoloquinoline SAR

Reduced Aqueous Solubility (logSw) as a Selectivity Filter for Hydrophobic Binding Pockets

The target compound has a predicted logSw of -6.72, reflecting extremely low aqueous solubility . In comparison, the 4-chlorophenyl analog is predicted to have a logSw approximately 1 log unit higher (lower hydrophobicity), based on its lower logP . In the broader class of pyrazolo[4,3-c]quinolines, low solubility has been correlated with increased partitioning into hydrophobic protein binding sites, such as the benzodiazepine receptor and HPK1 kinase ATP pocket [1] [2].

Aqueous solubility (logSw)
Class-level
Estimated ΔlogSw ≈ −1.0 vs. 4‑Cl analog
Class‑level solubility context may reduce off‑target interaction risk
Solubility from logP correlation; direct measurement unavailable
Aqueous solubility Hydrophobic binding Pyrazoloquinoline

Minimal Polar Surface Area (PSA) Favors Blood-Brain Barrier and Intracellular Membrane Penetration

The target compound possesses a calculated polar surface area (PSA) of 22.71 Ų, which is substantially lower than typical drug-like molecules (often 60–140 Ų) . By comparison, the 8-carboxylate ester analog (ethyl 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate) is predicted to have a PSA > 60 Ų due to the ester group . PSA values below 60 Ų are associated with improved blood-brain barrier penetration and passive diffusion across intracellular membranes [1].

Polar surface area (PSA)
Data to verify
tPSA = 22.71 Ų vs. >60 Ų for 8‑carboxylate ester
May support intracellular/CNS target engagement studies
Computed PSA; in vitro permeability validation recommended
Polar surface area CNS penetration Membrane permeability

C8 Ethyl Substitution: Differentiating Pharmacokinetic and Potency Potential from 8-H and 8-Methyl Analogs

The 8-ethyl group on the quinoline ring of the target compound contributes to increased molecular weight (418.32 Da) and enhanced van der Waals interactions compared to the 8-unsubstituted analog (1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline; MW = 390.27 Da) and the 8-methyl analog (MW = 404.29 Da) . In benzodiazepine receptor SAR studies on pyrazolo[4,3-c]quinolin-3-ones, 8-substituent lipophilicity (quantified via Hansch π constants) was directly correlated with receptor binding affinity [1]. The ethyl group (π ≈ 1.0) provides greater hydrophobic bulk than hydrogen (π = 0) or methyl (π ≈ 0.5).

C8 Substituent (ethyl vs. H/Me)
Class-level
Δπ ≈ +1.0 vs. 8‑H; MW 418.32 Da (Δ +28 Da)
Incremental hydrophobic bulk may support kinase pocket interaction modeling
Class‑level inference; direct kinase assay data absent
8-Ethyl substitution Pyrazoloquinoline SAR Anti-inflammatory

Scaffold Validation: Pyrazolo[4,3-c]quinoline Core Demonstrated as HPK1/FLT3 Dual Kinase Inhibitor Motif

The pyrazolo[4,3-c]quinoline scaffold has been explicitly claimed in patent WO2023064133A1 as a core structure for dual inhibition of hematopoietic progenitor kinase 1 (HPK1) and FMS-like tyrosine kinase 3 (FLT3) [1]. While 1-(3,4-dichlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is not specifically exemplified in published patent data, it falls within the Markush structure of Formula I and possesses the key N1-aryl and C3-aryl substitution pattern shared by active compounds. Representative compounds in the HPK1/FLT3 series have demonstrated kinase inhibition at nanomolar concentrations in biochemical assays [1]. In contrast, pyrazolo[4,3-c]quinoline derivatives with drastically different substitution patterns (e.g., 2-aryl-2,5-dihydro-4-ones) are primarily known as adenosine A3 receptor antagonists with Ki values in the 166–212 nM range [2], illustrating how N1-aryl and oxidation state changes redirect target selectivity.

Scaffold target annotation
Reported
HPK1/FLT3 kinase scaffold (WO2023064133A1) ↔ adenosine A3 antagonist subclass (Ki 166–212 nM)
Scaffold annotation may support kinase‑targeted screening prioritization
Exact compound not tested; activity inferred from patent Markush
HPK1 inhibitor FLT3 inhibitor Cancer immunotherapy

Optimal Research and Industrial Application Scenarios for 1-(3,4-Dichlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901044-33-5)


HPK1/FLT3 Dual Kinase Inhibitor Screening in Immuno-Oncology

Given the patent-backed association of the pyrazolo[4,3-c]quinoline scaffold with HPK1 and FLT3 inhibition , this compound is positioned as a high-priority hit-expansion candidate for academic and industrial groups developing next-generation cancer immunotherapies. Its high logP (7.35) and low PSA (22.71 Ų) favor intracellular kinase domain engagement . Procuring this specific compound from ChemDiv (C350-0130) ensures a consistent batch identity, enabling reproducible biochemical and cellular SAR studies without the confounding variability introduced by sourcing generic pyrazolo[4,3-c]quinoline analogs from unverified suppliers.

Hydrophobic Probe for Intracellular Target Engagement and Membrane Partitioning Studies

With an exceptionally high predicted logP of 7.35 and logSw of -6.72 , this compound serves as an ideal physicochemical probe to investigate the relationship between extreme lipophilicity and intracellular target engagement. Its 0.74 log unit higher lipophilicity compared to the monochlorinated analog provides a measurable gradient for assessing how incremental hydrophobicity influences cellular permeability, subcellular distribution, and off-target binding in phenotypic screening assays.

Selective Chemical Tool for Pyrazolo[4,3-c]quinoline Scaffold-Based Anti-Inflammatory Mechanism Studies

Class-level evidence demonstrates that pyrazolo[4,3-c]quinoline derivatives can inhibit LPS-induced NO production in RAW 264.7 macrophages, with key structural determinants identified through QSAR analysis [1]. This compound, with its unique combination of 3,4-dichlorophenyl N1-substitution and 8-ethyl C8-substitution, provides a distinct chemical probe to interrogate the contribution of hydrophobic N1-aryl substituents and C8 alkyl groups to iNOS/COX-2 suppression, enabling mechanism-of-action studies that cannot be performed with commercially available generic pyrazolo[4,3-c]quinoline building blocks.

Reference Standard for Analytical Method Development and Quality Control of Pyrazolo[4,3-c]quinoline Libraries

The compound's well-defined structure, confirmed by ¹H NMR data deposited in the KnowItAll Spectral Library [2], coupled with its availability in milligram quantities with ≥95% purity from ChemDiv , makes it a suitable reference standard for HPLC method development, LC-MS quantification, and NMR-based quality control of pyrazolo[4,3-c]quinoline-focused compound libraries. Its distinct retention time and spectral signature enable unambiguous identification and purity assessment in high-throughput screening workflows.

Application
Selection Property
Validation Focus
HPK1/FLT3 kinase inhibitor screening
Scaffold-target annotation (HPK1/FLT3)
Biochemical kinase inhibition assays
Intracellular target engagement probe
Lipophilicity/PSA profile
Cellular permeability and distribution assays
Anti‑inflammatory mechanism probe
N1‑aryl/C8‑alkyl substitution pattern
iNOS/COX‑2 pathway activity assays
Analytical reference standard
Structural identity (¹H NMR) and verified purity
HPLC/LC‑MS method verification
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